molecular formula C27H28N2O4 B12689903 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate CAS No. 93843-01-7

1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate

Cat. No.: B12689903
CAS No.: 93843-01-7
M. Wt: 444.5 g/mol
InChI Key: UOHJGSPJYBKRGT-WLHGVMLRSA-N
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Description

1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is a complex organic compound with a unique structure that includes a cyanobutyl group, a methyl group, and a diphenylpyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanobutyl group, the introduction of the methyl group, and the construction of the diphenylpyridinium core. Common reagents used in these reactions include cyanide sources, methylating agents, and pyridine derivatives. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA): A synthetic cannabinoid with a similar cyanobutyl group.

    AB-4CN-BUTICA: Another synthetic cannabinoid with a cyanobutyl tail.

Uniqueness

1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen fumarate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

93843-01-7

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-4-hydroxy-4-oxobut-2-enoate;5-(4-methyl-2,2-diphenyl-1H-pyridin-1-ium-1-yl)pentanenitrile

InChI

InChI=1S/C23H24N2.C4H4O4/c1-20-15-18-25(17-10-4-9-16-24)23(19-20,21-11-5-2-6-12-21)22-13-7-3-8-14-22;5-3(6)1-2-4(7)8/h2-3,5-8,11-15,18-19H,4,9-10,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UOHJGSPJYBKRGT-WLHGVMLRSA-N

Isomeric SMILES

CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)[O-])\C(=O)O

Canonical SMILES

CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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